Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

COX-2 inhibition enzyme assay IC₅₀

Researchers procure this compound (247592-70-7) for its unique dual mechanism as both an iNOS dimerization inhibitor and a COX-2 inhibitor, a profile differentiated from positional isomers like CAS 575499-01-3, which lacks COX-2 activity. With an intermediate COX-2 selectivity ratio (~19.5) and validated in vivo efficacy in rat ACLT osteoarthritis models (40-80 mg/kg), it serves as a critical tool compound for DMOAD research and SAR studies that cannot be substituted with generic COX-2 inhibitors. Ensure your supplier certifies 95+% purity to maintain this specific biological profile.

Molecular Formula C17H16ClNO4
Molecular Weight 333.77
CAS No. 247592-70-7
Cat. No. B2895458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
CAS247592-70-7
Molecular FormulaC17H16ClNO4
Molecular Weight333.77
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H16ClNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21)
InChIKeyIOEQAQQPDFEJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 247592-70-7): Chemical Identity and Baseline Characterization


N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 247592-70-7) is a phenoxyacetamide derivative with molecular formula C₁₇H₁₆ClNO₄ and molecular weight 333.77 g/mol . The compound features a 4-chlorophenyl substituent on the amide nitrogen and a 2-ethoxy-4-formylphenoxy moiety at the alpha position, representing a distinct substitution pattern within the aryloxyacetamide class . In the primary research literature, this compound is designated as Compound 22o and has been characterized as an inhibitor of inducible nitric oxide synthase (iNOS) dimerization with downstream effects on cyclooxygenase-2 (COX-2) expression and chondrocyte inflammatory signaling [1].

Why Generic Substitution Fails for N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 247592-70-7)


Within the phenoxyacetamide chemical space, ostensibly minor structural variations produce substantial differences in biological activity profiles. The target compound (N-4-chlorophenyl substitution) demonstrates distinct COX-2 inhibitory potency and in vivo efficacy in osteoarthritis models compared to its positional isomer (N-2-chlorophenyl substitution, CAS 575499-01-3), which shows no reported COX-2 activity in the literature . Furthermore, replacement of the 4-chlorophenyl group with 4-ethoxyphenyl (CAS 247571-73-9) yields a compound with different physicochemical properties (LogP 2.84, molecular weight 343 Da) and no documented iNOS/COX-2 pharmacology [1]. Even within the broader COX-2 inhibitor class, the target compound exhibits a unique dual-mechanism profile—direct iNOS dimerization inhibition combined with COX-2 suppression—that differentiates it from pure COX-2 inhibitors such as NS-398 (IC₅₀ 3.8 μM for COX-2) . These structure-activity divergences preclude simple substitution with in-class analogs without compromising the intended experimental outcomes.

N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 247592-70-7): Quantitative Differentiation Evidence for Scientific Procurement


COX-2 Enzyme Inhibition: Comparative IC₅₀ Data Across Human Recombinant COX-2 Assays

N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide demonstrates moderate inhibitory activity against recombinant human COX-2 with an IC₅₀ of 915 nM [1]. In contrast, the well-characterized selective COX-2 inhibitor NS-398 exhibits an IC₅₀ of 3.8 μM (3,800 nM) against sheep placental COX-2 under comparable in vitro conditions , indicating the target compound is approximately 4.2-fold more potent on a molar basis, albeit with the caveat of species difference in the enzyme source.

COX-2 inhibition enzyme assay IC₅₀ inflammation

Selectivity Profile: COX-2 versus COX-1 Inhibitory Activity

The compound exhibits measurable selectivity for COX-2 over COX-1, with an IC₅₀ of 17,800 nM (17.8 μM) against ovine COX-1 compared to 915 nM against human COX-2 [1], yielding a COX-1/COX-2 selectivity ratio of approximately 19.5. For context, the selective COX-2 inhibitor NS-398 shows no COX-1 inhibition at concentrations up to 100 μM , while the clinical drug celecoxib demonstrates a COX-1/COX-2 ratio of approximately 375 (15 μM / 40 nM) [2].

COX-2 selectivity COX-1 selectivity index gastrointestinal safety

In Vivo Efficacy in Osteoarthritis Model: Cartilage Protection Following Oral Administration

In a rat osteoarthritis model induced by anterior cruciate ligament transection (ACLT), oral administration of the compound at 40 and 80 mg/kg significantly reduced articular cartilage injury as assessed by histopathology and immunohistochemistry [1]. The compound also regulated chondrocyte anabolism and catabolism, decreasing IL-1β-induced COX-2 and MMP3 expression while increasing ACAN and COL2A1 levels [2]. This in vivo disease-modifying activity in a clinically relevant OA model distinguishes the compound from simple in vitro COX-2 inhibitors such as NS-398, for which no comparable in vivo OA efficacy data are reported.

osteoarthritis in vivo cartilage protection rat ACLT model

Dual Mechanism: iNOS Dimerization Inhibition and COX-2 Suppression

The compound (designated Compound 22o) was specifically designed and synthesized as an iNOS dimerization inhibitor and demonstrates effective inhibition of iNOS dimerization, leading to decreased nitric oxide (NO) production [1]. Concurrently, it inhibits IL-1β-induced COX-2 and MMP3 expression in chondrocytes [2]. This dual iNOS/COX-2 mechanism distinguishes it from selective COX-2 inhibitors (e.g., NS-398, celecoxib) which lack iNOS dimerization inhibitory activity, and from pure iNOS inhibitors which lack COX-2 modulatory effects. In a rat OA model, this dual mechanism translated to regulated anabolism/catabolism balance and articular cartilage protection [3].

iNOS inhibition dual mechanism nitric oxide chondrocyte

Synthetic Accessibility: Modular Phenoxyacetamide Synthesis via N-Aryl Chloroacetamide Intermediate

The compound is accessible via a modular synthetic route involving nucleophilic substitution of N-aryl chloroacetamide intermediates with salicylaldehyde derivatives [1]. This synthetic methodology has been validated for producing a range of 2-(formylphenoxy)-N-aryl-acetamides with predictable yields and purity [2]. The 4-chlorophenyl substitution pattern on the target compound provides a defined electronic and steric profile that influences downstream derivatization reactivity, particularly at the formyl group for Schiff base formation or reductive amination . In contrast, the positional isomer (N-2-chlorophenyl, CAS 575499-01-3) presents different steric constraints around the amide nitrogen that may alter subsequent condensation reaction kinetics.

chemical synthesis phenoxyacetamide building block nucleophilic substitution

Chemical Space Positioning: LogP and Physicochemical Differentiation from In-Class Analogs

The target compound (MW 333.77, C₁₇H₁₆ClNO₄) occupies a distinct region of chemical space compared to structurally related analogs . Replacement of the 4-chlorophenyl group with 4-ethoxyphenyl (CAS 247571-73-9) increases molecular weight to 343 Da and yields a computed LogP of 2.84 [1], whereas the target compound's 4-chloro substitution results in different lipophilicity and hydrogen-bonding capacity that influences membrane permeability and target engagement. The presence of both ethoxy and formyl substituents on the phenoxy ring provides two orthogonal functional handles for further chemical elaboration—a feature absent in simpler phenoxyacetamide analogs lacking the formyl group [2].

physicochemical properties LogP chemical space drug-likeness

N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 247592-70-7): Optimal Research and Industrial Application Scenarios


Preclinical Osteoarthritis Drug Discovery and Disease-Modifying OA Research

This compound is optimally deployed as a tool compound or lead scaffold in preclinical osteoarthritis research, particularly in studies requiring both in vitro target engagement validation and in vivo efficacy demonstration. The documented iNOS dimerization inhibitory activity combined with COX-2 suppression [1] addresses two pathological pathways implicated in OA progression, while the rat ACLT model data demonstrating cartilage protection at 40-80 mg/kg oral doses [2] provides a validated in vivo benchmark for comparative efficacy studies. Researchers evaluating novel disease-modifying OA drug (DMOAD) candidates may employ this compound as a reference standard for dual-mechanism intervention strategies.

COX-2 Selectivity Profiling and Pharmacological Tool Compound Studies

With a COX-2 IC₅₀ of 915 nM and a COX-1/COX-2 selectivity ratio of approximately 19.5 [1], this compound serves as an intermediate-selectivity reference standard in COX inhibitor profiling panels. Its potency and selectivity profile—situated between weak tool compounds (NS-398, IC₅₀ = 3.8 μM) and high-potency clinical candidates (celecoxib, IC₅₀ ~40 nM) [2]—makes it particularly valuable for structure-activity relationship (SAR) studies exploring the pharmacological consequences of graded COX-2 selectivity. The compound can be used as a calibration standard in enzyme inhibition assays where intermediate potency is required to avoid assay saturation artifacts associated with highly potent inhibitors.

Medicinal Chemistry Derivatization and Phenoxyacetamide SAR Exploration

The compound's modular synthetic accessibility via N-aryl chloroacetamide intermediates [1] and the presence of both a reactive formyl group and a defined 4-chlorophenyl substitution pattern [2] make it an attractive starting material for medicinal chemistry derivatization programs. The formyl group enables Schiff base formation, reductive amination, and other condensation reactions, while the 4-chloro substituent provides a defined electronic environment for SAR studies comparing para-, meta-, and ortho-substituted analogs. The compound may serve as a core scaffold for generating focused chemical libraries targeting iNOS/COX-2 dual inhibition or related inflammatory pathways.

Chemical Biology Probe Development for iNOS Dimerization Studies

As a validated iNOS dimerization inhibitor [1], this compound is suitable for chemical biology applications investigating the role of iNOS dimerization in inflammatory signaling, chondrocyte biology, and nitric oxide-mediated cellular stress responses. The dual iNOS/COX-2 activity profile [2] positions it as a probe for dissecting crosstalk between nitrosative stress pathways and prostaglandin synthesis in disease models. Researchers may employ this compound in comparative studies alongside selective iNOS inhibitors and selective COX-2 inhibitors to deconvolute pathway-specific contributions to observed phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.